

application of 3-Bromo-5-iodo-1H-indazole in medicinal chemistry

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Compound of Interest

Compound Name: 3-Bromo-5-iodo-1H-indazole

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An Application Note on **3-Bromo-5-iodo-1H-indazole** in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically approved drugs and investigational agents.[1][2][3] **3-Bromo-5-iodo-1H-indazole** is a highly versatile synthetic intermediate, offering two distinct and orthogonally reactive halogenated positions. This allows for the sequential and site-selective introduction of various substituents through modern cross-coupling methodologies. This application note details the utility of **3-Bromo-5-iodo-1H-indazole** as a building block in the synthesis of potent bioactive molecules, particularly kinase and PARP inhibitors. Detailed protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are provided, along with representative data on the biological activity of related indazole derivatives.

Introduction

Indazole-containing compounds are prominent in drug discovery due to their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[3][4][5] The indazole core can act as a bioisostere of the purine ring in ATP, enabling it to bind effectively to the hinge region of kinase enzymes, a large family of proteins implicated in numerous diseases, especially cancer.[6] Several FDA-approved kinase inhibitors, such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature the

indazole scaffold.[2][7] Furthermore, the indazole moiety is present in Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used for treating certain types of cancer.[2]

The synthetic utility of **3-Bromo-5-iodo-1H-indazole** lies in the differential reactivity of its C-Br and C-I bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive and will typically undergo oxidative addition to a palladium(0) catalyst under milder conditions than the carbon-bromine bond. This reactivity difference enables a strategic, stepwise approach to molecular elaboration: an initial coupling reaction at the C-5 iodo position, followed by a second, distinct coupling at the C-3 bromo position. This allows for the creation of complex, highly diversified molecular libraries for structure-activity relationship (SAR) studies.

Key Applications in Drug Discovery

Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of cancer.[1] Indazole derivatives are a cornerstone of kinase inhibitor design. The scaffold's nitrogen atoms form crucial hydrogen bonds with the kinase hinge region, while substituents at various positions can be tailored to occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby conferring potency and selectivity.[6] By using **3-Bromo-5-iodo-1H-indazole**, medicinal chemists can systematically explore this chemical space. For instance, a Suzuki coupling at the 5-position can introduce an aryl or heteroaryl group to target a specific pocket, while a subsequent Buchwald-Hartwig amination at the 3-position can install a solubilizing group or another key binding element. This strategy has been instrumental in developing inhibitors for targets such as VEGFR, PLK4, Pim kinases, and FGFR.[7][8][9]

PARP Inhibitors

PARP enzymes are critical for DNA single-strand break repair. Inhibiting PARP in cancers with existing DNA repair deficiencies (like those with BRCA1/2 mutations) leads to synthetic lethality and tumor cell death. The indazole core of Niraparib is key to its inhibitory activity. **3-Bromo-5-iodo-1H-indazole** serves as a valuable starting point for novel PARP inhibitors, allowing for the exploration of SAR at two key vectors to optimize potency, selectivity, and pharmacokinetic properties.

Other Therapeutic Areas

The versatility of the indazole scaffold extends beyond oncology. Derivatives have been investigated for a range of other diseases:

- **Neurodegenerative Diseases:** Indazole-based compounds have been explored as potential treatments for conditions like Alzheimer's disease, targeting enzymes such as cholinesterases.[\[5\]](#)[\[10\]](#)
- **Anti-inflammatory Agents:** The scaffold has been incorporated into molecules designed to modulate inflammatory pathways.
- **HSP90 Inhibitors:** Indazole analogs have been designed as C-terminal inhibitors of heat shock protein 90 (HSP90), a chaperone protein that is a target in cancer therapy.[\[11\]](#)

Data Presentation: Biological Activity of Indazole Derivatives

While specific data for compounds derived directly from **3-Bromo-5-iodo-1H-indazole** is proprietary or dispersed, the following table summarizes the potent activity of structurally related indazole-based inhibitors, illustrating the therapeutic potential of this compound class.

Compound Class/Example	Target Kinase(s)	IC ₅₀ / K _i Value (nM)	Reference
Axitinib	VEGFR1, VEGFR2, VEGFR3	K _i = 0.1, 0.2, 0.1-0.3	[9]
Indazole Derivative (C05)	PLK4	IC ₅₀ < 0.1	[9]
3-(pyrazin-2-yl)-1H-indazole	Pim-1, Pim-2, Pim-3	IC ₅₀ = 3, 11, 3	[7][8]
1H-indazole-3-carboxamide	GSK-3β	IC ₅₀ = 4	[7]
Indazole Derivative (12d)	HSP90 (cellular)	IC ₅₀ = 4420 (JIMT-1 cells)	[11]
Indazole Derivative (6o)	K562 cell line	IC ₅₀ = 5150	[12]

Experimental Protocols

The following are detailed, representative protocols for the application of **3-Bromo-5-iodo-1H-indazole** in key synthetic transformations.

Protocol 1: Site-Selective Suzuki-Miyaura Cross-Coupling at the C-5 Position

This protocol describes the selective coupling of an arylboronic acid at the more reactive 5-iodo position, leaving the 3-bromo position intact for subsequent functionalization.

Materials:

- **3-Bromo-5-iodo-1H-indazole** (1.0 equiv.)
- Aryl or Heteroaryl Boronic Acid (1.2-1.5 equiv.)
- Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 equiv.)
- Anhydrous Solvent (e.g., 1,4-Dioxane/Water 4:1, or DME)
- Inert Gas (Argon or Nitrogen)
- Standard glassware for inert atmosphere reactions

Procedure:

- To a dry Schlenk flask, add **3-Bromo-5-iodo-1H-indazole**, the boronic acid, and the base.
- Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
- Add the anhydrous solvent system via syringe.
- Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes.
- Under a positive pressure of inert gas, add the palladium catalyst.
- Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
- Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
- Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-Bromo-5-aryl-1H-indazole.^{[1][13]}

Summary of Typical Suzuki Coupling Conditions:

Catalyst	Ligand	Base	Solvent	Temp (°C)
Pd(dppf)Cl ₂	(dppf)	K ₂ CO ₃	DME/H ₂ O	80
Pd ₂ (dba) ₃	SPhos	K ₃ PO ₄	Toluene/H ₂ O	100
Pd(OAc) ₂	XPhos	Cs ₂ CO ₃	1,4-Dioxane	90-110

Protocol 2: Buchwald-Hartwig Amination at the C-3 Position

This protocol is intended for the amination of the 3-bromo position of a 5-substituted-3-bromo-1H-indazole, prepared as described in Protocol 1.

Materials:

- 3-Bromo-5-aryl-1H-indazole (1.0 equiv.)
- Primary or Secondary Amine (1.2-1.5 equiv.)
- Palladium Catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
- Phosphine Ligand (e.g., BINAP, Xantphos, 4-10 mol%)
- Base (e.g., NaOtBu or LiHMDS, 1.5-2.0 equiv.)
- Anhydrous Solvent (e.g., Toluene or THF)
- Inert Gas (Argon or Nitrogen)

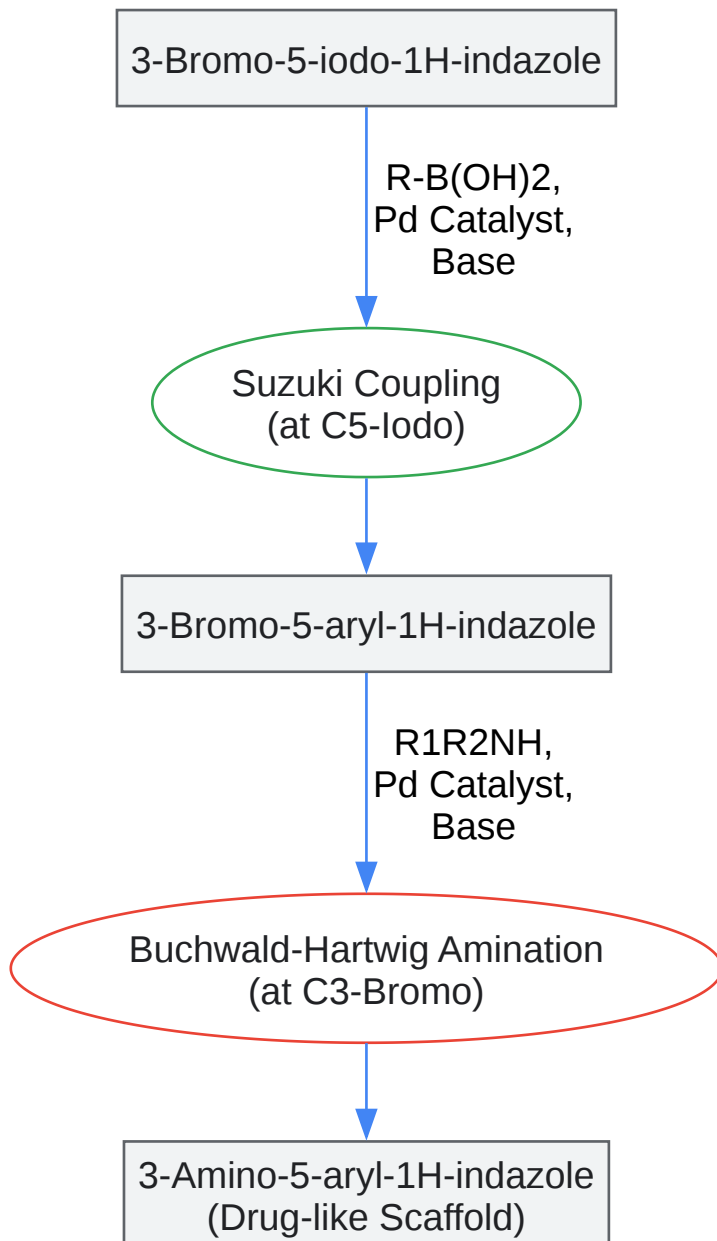
Procedure:

- To a dry Schlenk flask under an inert atmosphere, add the 3-Bromo-5-aryl-1H-indazole, palladium catalyst, and phosphine ligand.
- In a separate flask, dissolve the amine in the anhydrous solvent.
- Add the base to the flask containing the indazole substrate.

- Add the solvent to the substrate/catalyst/base mixture, followed by the amine solution via syringe.
- Degas the reaction mixture with three vacuum-backfill cycles of inert gas.
- Heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring.
- Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).[\[14\]](#)[\[15\]](#)
- Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography to afford the desired 3-amino-5-aryl-1H-indazole.[\[15\]](#)

Visualizations

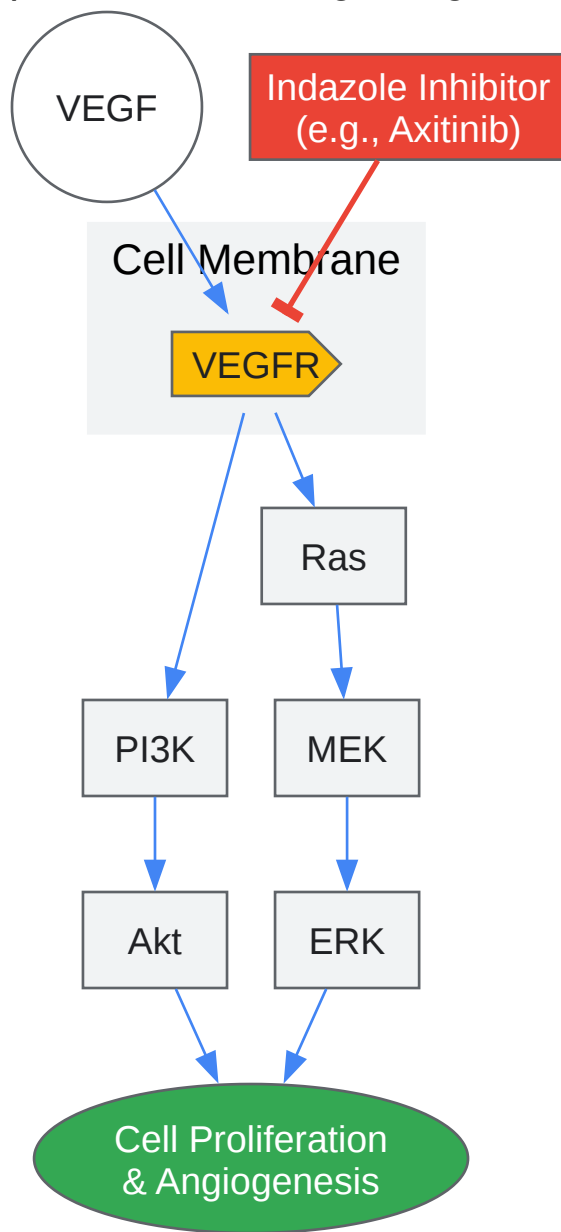
Sequential Cross-Coupling Workflow



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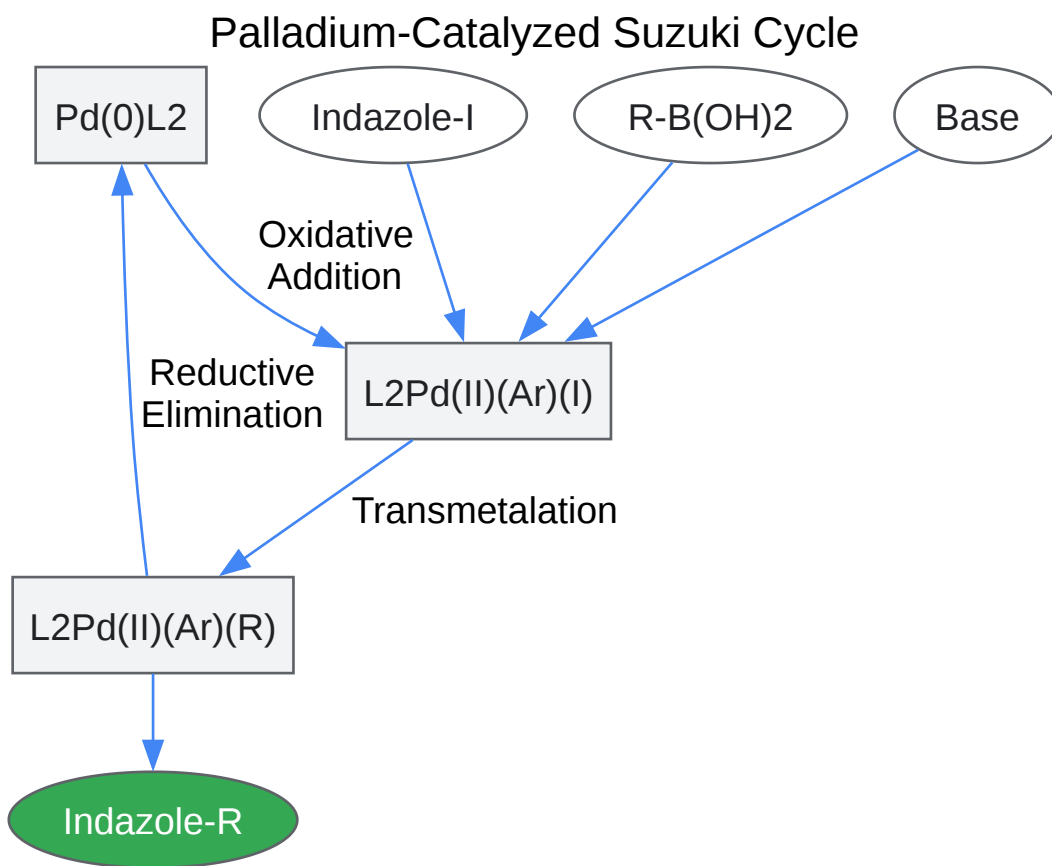
Caption: Sequential functionalization of **3-Bromo-5-iodo-1H-indazole**.

Simplified VEGFR Signaling Pathway



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Caption: Inhibition of VEGFR signaling by an indazole-based drug.



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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

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